molecular formula C21H17N5O2 B11437050 1-(1H-indol-3-ylacetyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

1-(1H-indol-3-ylacetyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B11437050
M. Wt: 371.4 g/mol
InChI Key: RULKJOIVCPGCMR-UHFFFAOYSA-N
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Description

1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazoloquinoline core structure, which is known for its diverse biological activities. The compound’s unique structure, which includes both pyrazoloquinoline and indole moieties, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the preparation of the pyrazoloquinoline core, which is then coupled with an indole derivative under specific reaction conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Mechanism of Action

The mechanism of action of 1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C21H17N5O2/c1-28-14-7-6-12-8-16-20(22)25-26(21(16)24-18(12)10-14)19(27)9-13-11-23-17-5-3-2-4-15(13)17/h2-8,10-11,23H,9H2,1H3,(H2,22,25)

InChI Key

RULKJOIVCPGCMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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